2-(2,5-Difluorophenyl)piperazine
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Overview
Description
2-(2,5-Difluorophenyl)piperazine is an organic compound with the molecular formula C10H12F2N2 and a molecular weight of 198.21 g/mol . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. The presence of two fluorine atoms on the phenyl ring distinguishes it from other piperazine derivatives .
Preparation Methods
The synthesis of 2-(2,5-Difluorophenyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
2-(2,5-Difluorophenyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenylamines .
Scientific Research Applications
2-(2,5-Difluorophenyl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
2-(2,5-Difluorophenyl)piperazine can be compared with other similar compounds, such as:
These compounds share the piperazine core structure but differ in the position and number of fluorine atoms on the phenyl ring. The unique positioning of the fluorine atoms in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12F2N2 |
---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)piperazine |
InChI |
InChI=1S/C10H12F2N2/c11-7-1-2-9(12)8(5-7)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 |
InChI Key |
QFQMVULSEXHYNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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